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Compound of Interest

Compound Name: Dspe-peg8-azide

Cat. No.: B15598327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-

phosphoethanolamine-N-[azido(polyethylene glycol)-8] (DSPE-PEG8-azide) in the

development of targeted drug delivery systems. This versatile phospholipid-PEG conjugate is a

cornerstone in the formulation of stealth liposomes and other nanoparticles, enabling the

attachment of targeting moieties through highly efficient and specific "click chemistry" reactions.

Introduction to DSPE-PEG8-Azide
DSPE-PEG8-azide is a heterobifunctional lipid derivative that combines the structural

properties of the phospholipid DSPE with the hydrophilic and biocompatible characteristics of

an 8-unit polyethylene glycol (PEG) chain. The terminal azide (N₃) group is the key functional

component, serving as a chemical handle for bioorthogonal conjugation reactions.[1][2]

Key Properties and Functions:

Amphiphilic Nature: The DSPE anchor embeds within the lipid bilayer of nanoparticles, while

the hydrophilic PEG chain extends into the aqueous environment.[3][4]

"Stealth" Characteristics: The PEG linker creates a hydrophilic shield on the nanoparticle

surface, which helps to reduce opsonization by plasma proteins and subsequent uptake by

the mononuclear phagocyte system (MPS). This leads to prolonged circulation times in the

bloodstream, increasing the probability of reaching the target tissue.[4]
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Bioorthogonal Conjugation: The azide group facilitates covalent attachment of targeting

ligands (e.g., peptides, antibodies, small molecules) that contain a corresponding alkyne or

strained cyclooctyne group via click chemistry. This allows for precise control over the

surface functionalization of drug carriers.

Applications in Targeted Drug Delivery
The primary application of DSPE-PEG8-azide is in the surface modification of liposomes and

other nanoparticles to achieve active targeting. By conjugating a ligand that specifically binds to

receptors overexpressed on diseased cells, the therapeutic payload can be preferentially

delivered to the site of action, thereby enhancing efficacy and reducing off-target toxicity.

A prominent example is the use of cyclic Arginine-Glycine-Aspartic acid (cRGD) peptides to

target integrin αvβ3, which is often overexpressed on the surface of cancer cells and

angiogenic endothelial cells.

Quantitative Data Summary
The following tables summarize typical quantitative data for the formulation and

characterization of targeted liposomes incorporating DSPE-PEG derivatives.

Table 1: Formulation Parameters of cRGD-Targeted Cationic Liposomes for shRNA Delivery

Component Molar Ratio (%)

DOTAP 50

Cholesterol 42

DMG-PEG2k 2

DSPE-PEG2k-cRGD 6

Table 2: Physicochemical Characterization of cRGD-Targeted Lipoplexes
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Parameter Value

Average Particle Size (nm) 150 ± 1.02

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) +19.8 ± 0.249

Encapsulation Efficiency (%) up to 96

Table 3: Characterization of Doxorubicin-Loaded Liposomes with Surface Modification

Formulation
Average
Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

Doxorubicin

Liposomes (F5)
101.70 ± 14.04 < 0.2 +5.63 ± 0.46 92.8

Doxorubicin

Liposomes (F8)
98.7 ± 13.25 < 0.2 +7.94 ± 0.32 94.1

MMP-2

Cleavable

Cationic

Liposomes

~100 - 170 < 0.2 -10.2 to +17.6 Not Specified

Experimental Protocols
Protocol 1: Formulation of Liposomes using Thin-Film
Hydration
This protocol describes the preparation of liposomes using the well-established thin-film

hydration method.

Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG8-azide)
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Chloroform or a chloroform/methanol mixture

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Dissolution: Dissolve the desired lipids in the appropriate molar ratios in chloroform or a

chloroform/methanol mixture in a round-bottom flask.

Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. A thin, uniform

lipid film should form on the inner surface of the flask. Further dry the film under vacuum for

at least 1 hour to remove any residual solvent.

Hydration: Hydrate the lipid film with the aqueous hydration buffer by rotating the flask in a

water bath set to a temperature above the phase transition temperature of the lipids (e.g.,

60-65°C for DSPC). This will form multilamellar vesicles (MLVs).

Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution,

subject the MLV suspension to extrusion through polycarbonate membranes of a defined

pore size (e.g., 100 nm). Pass the liposome suspension through the extruder 11-21 times.

Protocol 2: Drug Loading (Doxorubicin using
Ammonium Sulfate Gradient)
This protocol details an active loading method for the chemotherapeutic drug doxorubicin.

Materials:

Pre-formed liposomes hydrated with 250 mM ammonium sulfate solution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doxorubicin hydrochloride solution

HEPES buffered saline (HBS), pH 7.4

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

Removal of External Ammonium Sulfate: Exchange the external buffer of the liposome

suspension from ammonium sulfate solution to HBS using a size exclusion chromatography

column.

Drug Incubation: Add the doxorubicin solution to the liposome suspension at a desired drug-

to-lipid ratio.

Incubation: Incubate the mixture at a temperature above the lipid phase transition

temperature (e.g., 60°C) for 1-2 hours to facilitate the active loading of doxorubicin into the

liposomes.

Purification: Remove unencapsulated doxorubicin by passing the suspension through a new

size exclusion chromatography column.

Protocol 3: Ligand Conjugation via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate an alkyne-modified targeting ligand to the

DSPE-PEG8-azide on the liposome surface.

Materials:

DSPE-PEG8-azide containing liposomes

Alkyne-functionalized targeting ligand (e.g., Alkyne-cRGD)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate
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Copper-chelating ligand (e.g., THPTA or TBTA)

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Reagent Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the

chelating ligand.

Reaction Mixture: In a reaction vessel, combine the DSPE-PEG8-azide liposomes with the

alkyne-functionalized targeting ligand in the desired molar ratio.

Catalyst Addition: Add the copper-chelating ligand to the mixture, followed by the CuSO₄

solution.

Initiation of Reaction: Initiate the click reaction by adding the sodium ascorbate solution.

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle

mixing.

Purification: Remove the excess reactants and catalyst by dialysis or size exclusion

chromatography.

Protocol 4: Characterization of Targeted Liposomes
1. Particle Size and Polydispersity Index (PDI) Measurement:

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute the liposome suspension in an appropriate buffer. Place the sample in the

DLS instrument and allow it to equilibrate. The instrument will measure the fluctuations in

scattered light to determine the hydrodynamic diameter and PDI.

2. Zeta Potential Measurement:

Technique: Electrophoretic Light Scattering (ELS).
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Procedure: Dilute the liposome suspension in a low ionic strength buffer. The instrument

applies an electric field and measures the velocity of the particles to determine their surface

charge.

3. Encapsulation Efficiency (EE) and Drug Loading Content (LC):

Procedure:

Separate the unencapsulated drug from the liposomes using size exclusion

chromatography or a similar method.

Quantify the amount of free drug in the collected fractions.

Disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent) to

release the encapsulated drug.

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis

spectrophotometry or HPLC).

Calculate EE and LC using the following formulas:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

LC (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100
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Caption: Workflow for the preparation and characterization of targeted liposomes.
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Caption: Targeted delivery via the Integrin αvβ3 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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